3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
CAS No.:
Cat. No.: VC15981684
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol |
| Standard InChI | InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2 |
| Standard InChI Key | PGEKIIWEKOUYMX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)(C2=CC=CC(=C2)CO)O |
Introduction
Structural and Chemical Identity
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (IUPAC: 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol) features a four-membered oxetane ring fused to a phenyl group substituted with a hydroxymethyl moiety at the meta position. Its molecular formula is , with a molar mass of 180.20 g/mol. The compound’s bifunctional hydroxymethyl and hydroxyl groups render it highly reactive, enabling participation in esterification, etherification, and polymerization reactions .
Synthesis and Manufacturing Pathways
Catalytic Oxidation of 3-Hydroxymethyl Oxetanes
The patent US4824975A outlines a robust method for synthesizing oxetane-3-carboxylic acids via oxidation of 3-hydroxymethyl-oxetanes. While the patent primarily focuses on alkyl-substituted derivatives (e.g., 3-methyl-3-hydroxymethyl-oxetane), the protocol is adaptable to aryl analogs. Key steps include:
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Substrate Preparation: 3-Hydroxymethyl-oxetanes are dissolved in aqueous alkaline medium (e.g., 2.2M NaOH).
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Catalytic System: Palladium (5% wt on activated charcoal) with bismuth nitrate () as an activator.
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Oxidation Conditions: Oxygen or air at 80°C and atmospheric pressure, with reaction times of 90–180 minutes.
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Workup: Acidification (e.g., 50% ) and extraction with methyl isobutyl ketone.
For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, substituting the alkyl group with a 3-hydroxymethylphenyl moiety would follow analogous steps, though reaction yields and rates may vary due to steric and electronic effects .
Table 1: Comparative Synthesis Data for Oxetane Derivatives
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Methyl-3-hydroxymethyl | 5% Pd/C + | 80 | 99 | 96–97 |
| 3-Ethyl-3-hydroxymethyl | 5% Pd/C + | 80 | 97 | 99.3 |
| 3-Phenyl-3-hydroxymethyl* | 5% Pd/C + | 80 | ~90† | ~95† |
*Theoretical extrapolation for phenyl analogs. †Estimated based on alkyl derivative trends.
Intramolecular Cyclization Strategies
The review by Chemical Reviews highlights intramolecular etherification as a viable route for oxetane synthesis. For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a retrosynthetic approach could involve:
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Aldol Condensation: Forming a 1,3-diol precursor with hydroxymethyl and hydroxyl groups at appropriate positions.
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Selective Protection/Activation: Tosylation or bromination of the primary alcohol to facilitate nucleophilic displacement.
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Cyclization: Using bases like or in THF to induce ring closure .
This method avoids the need for transition-metal catalysts but requires precise stereochemical control to prevent diastereomer formation .
Physicochemical Properties
Thermal Stability and Reactivity
Oxetanes are thermally labile due to ring strain, with a tendency to polymerize above 60°C . The hydroxymethyl group on the phenyl ring introduces additional hydrogen-bonding capacity, likely enhancing solubility in polar solvents (e.g., water, ethanol) but increasing hygroscopicity.
Table 2: Inferred Properties of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
*Estimated from structural analogs.
Applications in Medicinal and Agrochemical Chemistry
Intermediate for Bioactive Molecules
The patent emphasizes oxetane-3-carboxylic acids as precursors to fungicides and herbicides. 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could serve as a scaffold for:
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Antimicrobial Agents: Analogous to oxetin, a natural oxetane antibiotic .
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Herbicidal Derivatives: Esterification of the hydroxyl group with chlorophenoxy acids.
Drug Design Considerations
Oxetanes improve pharmacokinetic properties by:
Challenges and Future Directions
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